Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Overview
Description
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI): is an organophosphorus compound with the molecular formula C8H20NO2P and a molecular weight of 193.227 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to by other names such as diethyl amidophosphonate and diethyl phosphoramidate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidous acid, diethyl-, diethyl ester can be achieved through several methods. One common approach involves the reaction of phosphorus halides with alcohols in the presence of a base. Another method includes the use of phosphates as substrates, which react with amines under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or chloroform .
Industrial Production Methods: In industrial settings, the production of phosphoramidous acid, diethyl-, diethyl ester often involves large-scale reactions using phosphorus trichloride and diethylamine . The process is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phosphoramidous acid, diethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives.
Reduction: Reduction reactions can convert it into derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include phosphoramidic acid derivatives , phosphine derivatives , and various substituted phosphoramides .
Scientific Research Applications
Phosphoramidous acid, diethyl-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphoramidous acid, diethyl-, diethyl ester exerts its effects involves its interaction with various molecular targets. It can act as a phosphorylating agent , transferring its phosphorus-containing group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
- Phosphoramidic acid, diethyl ester
- Phosphoramidous acid, dimethyl-, diethyl ester
- Phosphoramidous acid, diethyl-, diphenyl ester
Comparison: Phosphoramidous acid, diethyl-, diethyl ester is unique due to its specific diethyl ester groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-diethoxyphosphanyl-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10-7-3)11-8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRWQVZMGFDNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364090 | |
Record name | Diethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20262-87-7 | |
Record name | Diethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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